Glicina p-nitroanilida

Descripción general

Descripción

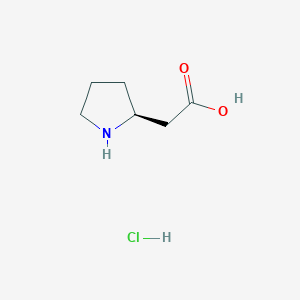

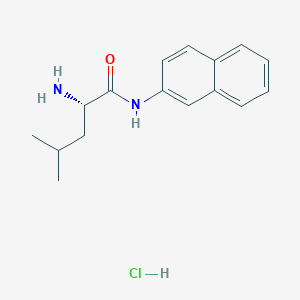

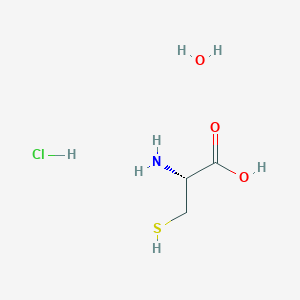

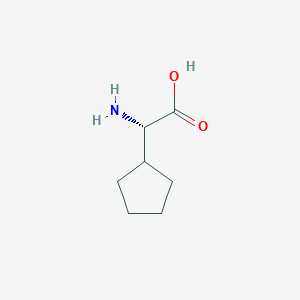

Glycine p-nitroanilide is a chemical compound with the molecular formula C8H9N3O3. It is a derivative of glycine, an amino acid, and p-nitroaniline, a nitro-substituted aromatic amine. This compound is commonly used as a substrate in enzymatic assays, particularly for the detection and study of protease activity.

Aplicaciones Científicas De Investigación

Glycine p-nitroanilide is widely used in scientific research due to its role as a chromogenic substrate in enzymatic assays. Some key applications include:

Protease Activity Assays: Used to measure the activity of proteases by monitoring the release of p-nitroaniline, which can be detected spectrophotometrically.

Biological Studies: Employed in studies of protein degradation and enzyme kinetics.

Medical Research: Utilized in the development of diagnostic assays for diseases involving protease activity.

Industrial Applications: Used in quality control processes in the pharmaceutical and biotechnology industries.

Mecanismo De Acción

Target of Action

Glycine p-nitroanilide is primarily targeted towards γ-Glutamyltranspeptidases (γ-GTs) . These enzymes are ubiquitous and play a critical role in maintaining cellular redox homeostasis . They catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine and transfer the released γ-glutamyl group to amino acids or short peptides .

Mode of Action

The compound interacts with its target, the γ-GTs, by serving as a substrate for these enzymes . The γ-GTs cleave the γ-glutamyl amide bond of the compound to give cysteinylglycine . The released γ-glutamyl group can then be transferred to water (hydrolysis) or to other amino acids or short peptides (transpeptidation) .

Biochemical Pathways

The action of Glycine p-nitroanilide affects the glutamine metabolic pathway . This pathway plays a key role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Pharmacokinetics

It’s known that the compound is soluble in water , which suggests that it may have good bioavailability

Result of Action

The action of Glycine p-nitroanilide results in the modulation of the glutamine metabolic pathway . This can have downstream effects on various physiological processes, including redox homeostasis, synthesis of metabolites, generation of antioxidants, synthesis of nonessential amino acids, and activation of cell signaling .

Action Environment

The action, efficacy, and stability of Glycine p-nitroanilide can be influenced by various environmental factors. For instance, the enzymatic activity can be affected by factors such as pH and temperature . Additionally, the compound’s action may be influenced by the composition of different environmental matrices, hydrogeological conditions, and the circumstances of farming systems

Análisis Bioquímico

Biochemical Properties

Glycine p-nitroanilide participates in various biochemical reactions. It is known to interact with enzymes such as proline iminopeptidase . This enzyme has a broad specificity for substrates, including L-alanine-p-nitroanilide, L-proline-p-aniline, and L-methionine-p-nitroanilide . The nature of these interactions involves the cleavage of the amide bond, which is a crucial step in many biological processes.

Cellular Effects

The effects of Glycine p-nitroanilide on cells are diverse. It has been shown that it can influence cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported that Glycine p-nitroanilide can inhibit the sodium-independent transport system, thereby affecting cell growth .

Molecular Mechanism

The molecular mechanism of action of Glycine p-nitroanilide involves its interaction with enzymes and other biomolecules. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glycine p-nitroanilide can change over time. For instance, proteolytic enzyme activity assayed with Glycine p-nitroanilide increased over 72 hours in light-grown soybean axes . This suggests that Glycine p-nitroanilide may have long-term effects on cellular function in both in vitro and in vivo studies.

Metabolic Pathways

Glycine p-nitroanilide is involved in several metabolic pathways. It is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism involving primarily the liver and kidneys . Glycine p-nitroanilide degradation occurs through three pathways: the glycine cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of glycine p-nitroanilide typically involves the reaction of glycine with p-nitroaniline. One common method is the condensation reaction between glycine and p-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to yield glycine p-nitroanilide.

Industrial Production Methods: Industrial production of glycine p-nitroanilide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions: Glycine p-nitroanilide undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, glycine p-nitroanilide can hydrolyze to form glycine and p-nitroaniline.

Reduction: The nitro group in glycine p-nitroanilide can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring of glycine p-nitroanilide can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitrating agents like nitric acid for nitration.

Major Products Formed:

Hydrolysis: Glycine and p-nitroaniline.

Reduction: Glycine p-phenylenediamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Comparación Con Compuestos Similares

- L-Leucine p-nitroanilide: Used in assays for leucine-specific proteases.

- L-Arginine p-nitroanilide: Utilized for arginine-specific protease activity.

- L-Methionine p-nitroanilide: Applied in studies of methionine-specific proteases.

Propiedades

IUPAC Name |

2-amino-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZMNSJSZXVCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152884 | |

| Record name | Acetamide, 2-amino-N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205-88-5 | |

| Record name | Acetamide, 2-amino-N-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-amino-N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Glycine p-nitroanilide, and how is it used to study proteolytic enzymes?

A: Glycine p-nitroanilide (GPNA) acts as a chromogenic substrate for certain proteolytic enzymes, primarily aminopeptidases. [, , ] These enzymes cleave the peptide bond between glycine and p-nitroaniline. The release of p-nitroaniline results in a color change that can be measured spectrophotometrically, providing a quantitative assessment of the enzyme's activity. [, ]

Q2: How does the presence of a free alpha-amino group influence the intestinal absorption of Glycine p-nitroanilide and similar compounds?

A: Research suggests that a free alpha-amino group is crucial for the intestinal absorption of GPNA and related amino acid derivatives. [, ] This is because membrane-bound aminopeptidases, which require a free alpha-amino group for activity, play a significant role in the hydrolysis and subsequent absorption of these compounds. [, ] Studies have shown that N-alpha-substituted derivatives are poorly absorbed, highlighting the importance of the free alpha-amino group. []

Q3: How does Glyphosate treatment affect proteolytic enzyme activity measured using GPNA as a substrate?

A: Research on soybean axes indicates that Glyphosate treatment can decrease the activity of certain proteolytic enzymes, as measured by GPNA hydrolysis. [] This effect was observed in light-grown but not dark-grown soybean axes, suggesting that Glyphosate's impact on these enzymes might be light-dependent. [] Interestingly, Glyphosate did not directly inhibit the enzyme in vitro, indicating an indirect mechanism of action. []

Q4: Can Glycine p-nitroanilide be used to study the turn preference of peptide sequences?

A: While GPNA itself is not directly used, its close derivative, glycine-p-nitroanilide, has been utilized in conjunction with 2,4-dinitrophenylglycine as a chromophore pair to study the turn preference of dipeptide sequences. [] The Cotton effects observed in circular dichroism (CD) spectra of these chromophoric derivatives provide insights into the conformational tendencies of the peptide sequences. []

Q5: Beyond its role as a substrate, has Glycine p-nitroanilide been explored in other research contexts?

A: Interestingly, Glycine p-nitroanilide was identified as one of the substrates hydrolyzed by [GADV]-peptides, a type of peptide studied in the context of the origin of life. [] These peptides, composed of Glycine, Alanine, Aspartic acid, and Valine, exhibited catalytic activities, including the hydrolysis of GPNA. This finding led researchers to propose a "[GADV]-protein world" hypothesis for the emergence of life. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555396.png)